molecular formula C19H20O7 B12387291 Anti-inflammatory agent 57

Anti-inflammatory agent 57

Cat. No.: B12387291
M. Wt: 360.4 g/mol
InChI Key: IGMRYMQUDCGCFD-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyranocoumarins, including Anti-inflammatory agent 57, typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This reaction forms the coumarin ring system, which can then be further modified to produce pyranocoumarins .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots of Peucedanum praeruptorum. This process includes steps like grinding the plant material, solvent extraction, and purification using techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

Anti-inflammatory agent 57 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyranocoumarins .

Scientific Research Applications

Anti-inflammatory agent 57 has a wide range of scientific research applications:

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] propanoate

InChI

InChI=1S/C19H20O7/c1-5-13(21)24-17-15-12(26-19(3,4)18(17)23-10(2)20)8-6-11-7-9-14(22)25-16(11)15/h6-9,17-18H,5H2,1-4H3/t17-,18-/m1/s1

InChI Key

IGMRYMQUDCGCFD-QZTJIDSGSA-N

Isomeric SMILES

CCC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Canonical SMILES

CCC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Origin of Product

United States

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